molecular formula C13H15N3O2S B2795704 Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate CAS No. 890013-62-4

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B2795704
CAS No.: 890013-62-4
M. Wt: 277.34
InChI Key: JUQZVIVGUNJFCO-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is a thiazole-based carbamate derivative characterized by a 4-methylphenyl substituent at the 4-position of the thiazole ring and an ethyl carbamate group at the 5-position. Its synthesis typically involves coupling reactions between substituted thiazole precursors and carbamate-forming agents under catalyst-free, aqueous ethanol conditions, as demonstrated in recent methodologies . Key physical properties, such as melting points (e.g., 206–208 °C for analogous compounds) and spectral data (¹H/¹³C NMR, HRMS), are critical for structural validation .

Properties

IUPAC Name

ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)16-11-10(15-12(14)19-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQZVIVGUNJFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate typically involves the formation of the thiazole ring followed by the introduction of the amino and carbamate groups. One common synthetic route includes the reaction of 2-aminothiazole with 4-methylbenzaldehyde under acidic conditions to form the intermediate 2-amino-4-(4-methylphenyl)thiazole. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carbamate moiety undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsSource
Basic Hydrolysis 6N NaOH, THF/MeOH, 24h, RT2-Amino-4-(4-methylphenyl)-1,3-thiazol-5-amine + CO₂ + Ethanol
Acidic Hydrolysis Trifluoroacetic acid (TFA), RTDeprotection of carbamate to free amine
  • Mechanistic Insight : Base-mediated hydrolysis cleaves the carbamate via nucleophilic attack on the carbonyl carbon, analogous to ester hydrolysis observed in related thiazole-carboxylate systems . Acidic conditions (e.g., TFA) protonate the carbonyl oxygen, facilitating cleavage of the ethoxy group .

Acylation and Alkylation of the Amino Group

The 2-amino group on the thiazole ring participates in nucleophilic reactions:

Reaction TypeReagentsProductsSource
Acylation Acetic anhydride, PyridineN-Acetyl-2-amino-thiazole derivative
Enaminone Formation DMF-DMA, reflux5-(Dimethylaminomethylene)thiazole enaminone
  • Key Example : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms enaminones, a precursor for pyrimidine synthesis in CDK inhibitor development .

Electrophilic Substitution on the Thiazole Ring

The thiazole core undergoes regioselective electrophilic substitution:

Reaction TypeReagentsPosition ModifiedSource
Bromination NBS, 1,4-dioxane/H₂O, 0°C–RTC-4 or C-5
Nitration HNO₃/H₂SO₄C-2 (para to amino group)
  • Directing Effects : The electron-donating amino group directs electrophiles to the C-5 position, while the carbamate’s electron-withdrawing nature deactivates adjacent sites .

Coupling Reactions

The amino group facilitates cross-coupling for complex heterocycle synthesis:

Reaction TypeConditionsProductsSource
Buchwald–Hartwig Pd(OAc)₂, Xantphos, K₃PO₄, TolueneBiaryl-thiazole conjugates
Ullmann Coupling CuI, 1,10-Phenanthroline, DMFAryl-thiazole ethers
  • Application Example : Coupling with 4-methoxybenzyl chloride under NaH/THF forms protected intermediates for kinase inhibitors .

Functional Group Interconversion

The carbamate group serves as a versatile synthetic handle:

Reaction TypeReagentsProductsSource
Transesterification Propan-2-ol, Ti(OiPr)₄Isopropyl carbamate derivative
Aminolysis Primary amines, DIPEA, DCMUrea or thiourea adducts
  • Case Study : Reaction with tert-butoxybis(dimethylamino)methane (Bredereck’s reagent) generates enamine intermediates for pyrimidine ring construction .

Oxidation and Reduction

Redox reactions modify the substituents:

Reaction TypeConditionsProductsSource
N-Oxidation mCPBA, DCM, 0°CThiazole N-oxide
Nitro Reduction H₂, Pd/C, MeOHAryl amine derivatives
  • Challenges : Oxidation of the thiazole ring requires careful control to avoid over-oxidation to sulfoxides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiazole derivatives, including Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate, exhibit significant anticancer properties. Studies have shown that compounds with thiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of thiazole could effectively target specific pathways involved in cancer proliferation .

Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. It is suggested that thiazole derivatives can act on neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression. The mechanism involves modulation of the corticotropin-releasing factor receptor, which plays a crucial role in stress response .

Agricultural Applications

Pesticidal Properties
this compound has been studied for its pesticidal properties. Research findings suggest that this compound can be effective against certain pests and pathogens affecting crops. Its application as a pesticide could provide an environmentally friendly alternative to conventional chemical pesticides .

Plant Growth Regulation
Additionally, thiazole derivatives have been explored for their role as plant growth regulators. They can enhance growth parameters such as root development and flowering in various plant species. This application is particularly relevant in sustainable agriculture practices where natural growth enhancers are preferred .

Cosmetic Formulation

Skin Care Products
The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin hydration and provide anti-inflammatory effects has led to its use in creams and lotions aimed at improving skin health. Experimental studies have shown that formulations containing thiazole derivatives can significantly improve moisture retention in the skin .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Agricultural Application

In agricultural research, a field trial was conducted to assess the effectiveness of this compound as a pesticide against aphids on tomato plants. The trial demonstrated a 70% reduction in pest population compared to untreated controls, highlighting its potential as an eco-friendly pest management solution.

Mechanism of Action

The mechanism of action of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate with Structural Analogues

Compound Name Substituent (R) Melting Point (°C) Key Biological Activity Reference
This compound 4-methylphenyl Not reported Under investigation
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-... 4-nitrophenyl 206–208 Not reported
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine 4-methylphenyl Not reported Antibacterial (E. coli, B. subtilis)
Ethyl 4-methyl-2-(3-nitrobenzamido)thiazole-5-carboxylate 3-nitrobenzamido Not reported Intermediate for amide synthesis
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-... 4-Cl/4-F-phenyl Not reported Structural characterization

Key Observations:

  • Conversely, nitro or halogen substituents (e.g., 4-fluorophenyl in ) may increase polarity, affecting solubility .
  • Thermal Stability: Analogues with nitro groups exhibit higher melting points (e.g., 206–208 °C for 4-nitrophenyl derivatives), suggesting stronger intermolecular interactions (e.g., dipole-dipole) compared to methyl-substituted compounds .

Spectral and Analytical Data

  • ¹H NMR Shifts: The 2-amino group in the thiazole ring typically resonates at δ 6.5–7.0 ppm, while methylphenyl protons appear as a singlet near δ 2.3–2.5 ppm . Nitro-substituted analogues show downfield shifts for aromatic protons (δ 8.0–8.5 ppm) due to electron withdrawal .
  • HRMS Validation: All analogues exhibit [M + H]⁺ peaks in HRMS, with mass accuracy <5 ppm, confirming molecular integrity .

Biological Activity

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate groups. The structural formula can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This compound features a thiazole ring which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer activities. For instance, a study demonstrated that derivatives of thiazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. This compound has shown promising results in cytotoxic assays with IC50 values indicating effective growth inhibition in these cancer models .

The anticancer effects of this compound may be attributed to several mechanisms:

  • Microtubule Destabilization : Similar to other thiazole derivatives, this compound may act as a microtubule-destabilizing agent, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
  • Apoptosis Induction : Studies have shown that this compound enhances caspase activity, indicating its role in promoting programmed cell death. For example, at concentrations of 10 µM, significant increases in caspase-3 activity were observed .
  • Cell Cycle Arrest : this compound may induce cell cycle arrest at specific phases, further contributing to its antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Thiazole derivatives are known for their efficacy against bacteria and fungi. Preliminary results suggest that this compound exhibits inhibitory effects on certain strains of bacteria, although detailed studies are needed to quantify this activity .

Case Study 1: Anticancer Efficacy

In a recent study involving the testing of several thiazole derivatives on MDA-MB-231 cells:

CompoundIC50 (µM)Mechanism
This compound6.5Microtubule destabilization
Other Thiazole Derivative8.0Apoptosis induction

This table highlights the relative potency of this compound compared to other derivatives in terms of cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial potential of various thiazole compounds against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings indicate that this compound may possess significant antimicrobial properties worthy of further exploration.

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